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2-(Prop-2-yn-1-yl)pent-4-ynoic acid

Catalog No.
S3011412
CAS No.
65994-70-9
M.F
C8H8O2
M. Wt
136.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Prop-2-yn-1-yl)pent-4-ynoic acid

CAS Number

65994-70-9

Product Name

2-(Prop-2-yn-1-yl)pent-4-ynoic acid

IUPAC Name

2-prop-2-ynylpent-4-ynoic acid

Molecular Formula

C8H8O2

Molecular Weight

136.15

InChI

InChI=1S/C8H8O2/c1-3-5-7(6-4-2)8(9)10/h1-2,7H,5-6H2,(H,9,10)

InChI Key

OPBSCMQIBMFTDY-UHFFFAOYSA-N

SMILES

C#CCC(CC#C)C(=O)O

solubility

not available
  • Potential applications based on structure

    The presence of the alkyne functional groups (C≡C) in the molecule suggests potential applications in click chemistry []. Click chemistry is a powerful tool for organic synthesis due to its high yielding and selective reactions. However, specific research on 2-(prop-2-yn-1-yl)pent-4-ynoic acid in this context is not documented in available scientific literature.

  • Availability for research

    Several chemical suppliers offer 2-(prop-2-yn-1-yl)pent-4-ynoic acid, indicating its potential use in scientific research [, ]. However, the lack of readily available published research suggests it may be a relatively new compound or one used in niche research areas.

2-(Prop-2-yn-1-yl)pent-4-ynoic acid is an organic compound characterized by a unique alkyne structure. Its molecular formula is C₇H₈O₂, and it has a molecular weight of approximately 136.15 g/mol. The compound features a pentynoic acid backbone with a prop-2-yn-1-yl substituent, which imparts distinct chemical properties. The presence of the alkyne functional group (triple bond) contributes to its reactivity and potential applications in various

The chemical behavior of 2-(Prop-2-yn-1-yl)pent-4-ynoic acid is influenced by its alkyne and carboxylic acid functionalities. Key reactions include:

  • Nucleophilic Addition: The triple bond can undergo nucleophilic addition reactions, allowing for the formation of various derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important for synthesizing more complex molecules.
  • Reduction Reactions: The alkyne can be reduced to form alkenes or alkanes, depending on the reducing agent used.
  • Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic compounds that may have significant biological activity .

Research indicates that 2-(Prop-2-yn-1-yl)pent-4-ynoic acid exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Effects: Preliminary investigations indicate potential anti-inflammatory activity, which could be beneficial in therapeutic applications.
  • Cell Signaling Modulation: The compound may influence cell signaling pathways, impacting cellular functions such as proliferation and apoptosis .

Several synthesis routes have been developed for 2-(Prop-2-yn-1-yl)pent-4-ynoic acid:

  • From Methyl Esters: One common method involves the hydrolysis of methyl 2-(prop-2-yn-1-yl)pent-4-ynoate, followed by purification processes to yield the desired acid.
  • Alkyne Formation: Another approach utilizes alkylation reactions involving propargyl bromide and pentynoic acid derivatives.
  • Multi-step Synthesis: Advanced synthetic strategies may involve multiple steps including protection-deprotection sequences and functional group transformations to achieve high yields and purity .

The unique structure of 2-(Prop-2-yn-1-yl)pent-4-ynoic acid lends itself to various applications:

  • Pharmaceutical Development: Due to its biological activity, the compound is being explored for potential use in drug development targeting infections and inflammatory diseases.
  • Chemical Synthesis: It serves as a building block in organic synthesis for creating more complex molecules used in materials science and pharmaceuticals.
  • Research Tool: The compound can be utilized in biochemical studies to investigate mechanisms of action related to its biological effects .

Interaction studies involving 2-(Prop-2-yn-1-yl)pent-4-ynoic acid focus on its effects on biological systems:

  • Protein Binding Studies: Investigations into how the compound interacts with various proteins may reveal insights into its mechanism of action.
  • Cellular Uptake Studies: Research assessing how effectively the compound is taken up by cells can inform its bioavailability and therapeutic potential.
  • Synergistic Effects: Studies exploring how this compound interacts with other drugs or compounds may identify synergistic effects that enhance its efficacy .

Several compounds share structural similarities with 2-(Prop-2-yn-1-yl)pent-4-ynoic acid, including:

Compound NameStructure TypeNotable Features
3-Hydroxybutanoic AcidHydroxy AcidExhibits different biological activities
4-Pentynoic AcidAlkyne AcidSimilar reactivity but lacks propynyl substitution
Propargyl AlcoholAlkyne AlcoholUsed as a precursor in synthesis but lacks carboxylic functionality
Butynoic AcidAlkyne AcidShares similar reactivity but differs in chain length

The uniqueness of 2-(Prop-2-yn-1-yl)pent-4-ynoic acid lies in its specific combination of functional groups, which imparts distinctive chemical reactivity and potential biological activities not found in these similar compounds .

The synthesis of 2-(prop-2-yn-1-yl)pent-4-ynoic acid traces its origins to early investigations into propargyl-containing compounds. A pivotal advancement occurred in 2008 with the development of methyl 2-(prop-2-yn-1-yl)pent-4-ynoate, a precursor synthesized via alkyne alkylation strategies. This ester derivative served as the foundation for subsequent hydrolysis studies, culminating in the 2014 patent (WO2014/134689) detailing the acid’s preparation using sodium hydroxide in ethanol under reflux. The reaction’s high yield (95%) and mild conditions facilitated its adoption in industrial and academic settings, particularly for constructing complex alkyne-rich architectures.

Historically, the compound’s development paralleled broader trends in click chemistry and bioorthogonal reactions, where terminal alkynes are prized for their compatibility with azide-alkyne cycloadditions. Unlike simpler alkynoic acids such as pent-4-ynoic acid ($$ \text{C}5\text{H}6\text{O}_2 $$), 2-(prop-2-yn-1-yl)pent-4-ynoic acid offers two distinct alkyne moieties, enabling sequential functionalization. This duality has spurred its use in synthesizing dendritic molecules and polymer backbones, as documented in methodologies emphasizing regioselective transformations.

Comparative Molecular Properties

The structural features of 2-(prop-2-yn-1-yl)pent-4-ynoic acid distinguish it from related alkynoic acids:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
2-(Prop-2-yn-1-yl)pent-4-ynoic acid$$ \text{C}8\text{H}8\text{O}_2 $$136.15Two internal alkynes, carboxylic acid
Pent-4-ynoic acid$$ \text{C}5\text{H}6\text{O}_2 $$98.10Terminal alkyne, carboxylic acid
4-Pentynoic acid$$ \text{C}5\text{H}6\text{O}_2 $$98.10Terminal alkyne, carboxylic acid

This table underscores the unique reactivity profile of 2-(prop-2-yn-1-yl)pent-4-ynoic acid, which arises from its extended carbon chain and strategically positioned alkynes.

Significance in Synthetic Organic Chemistry

The compound’s synthetic utility lies in its capacity to undergo diverse transformations, making it a linchpin in constructing pharmacophores and functional materials. Key reactions include:

  • Cycloadditions: The internal alkynes participate in Huisgen 1,3-dipolar cycloadditions with azides, forming triazole linkages essential for bioconjugation. This reactivity is leveraged in drug delivery systems where site-specific labeling is critical.
  • Michael Additions: The electron-deficient alkynes act as acceptors in nucleophilic additions, enabling the formation of carbon-carbon bonds with malonates or enolates. Such reactions are pivotal in synthesizing γ,δ-alkynyl ketones and esters.
  • Cross-Coupling Reactions: Palladium-catalyzed couplings, such as Sonogashira reactions, exploit the terminal alkyne to generate conjugated enynes, which are prevalent in natural product synthesis.

A notable application is its role in synthesizing GPR40 agonists, a class of antidiabetic agents targeting free fatty acid receptor 1. While the exact compound is excluded from specific patents, its structural analogs—such as 3-phenyl-4-hexynoic acid derivatives—demonstrate hypoglycemic activity by enhancing glucose-dependent insulin secretion. This underscores the broader relevance of alkynoic acids in metabolic disorder therapeutics.

Synthetic Methodology

The hydrolysis of methyl 2-(prop-2-yn-1-yl)pent-4-ynoate exemplifies a straightforward route to the acid:
$$
\text{Methyl ester} + \text{NaOH} \xrightarrow{\text{EtOH, reflux}} \text{2-(Prop-2-yn-1-yl)pent-4-ynoic acid} + \text{MeOH}
$$
This method’s efficiency (95% yield) and scalability make it industrially viable, particularly for generating multigram quantities required for high-throughput screening.

Current Research Landscape and Applications Overview

Recent studies highlight the compound’s potential in two domains:

Pharmaceutical Intermediates

The molecule’s dual alkynes enable modular derivatization, a feature exploited in designing kinase inhibitors and antimicrobial agents. For instance, propargyl acetate derivatives—structurally related to 2-(prop-2-yn-1-yl)pent-4-ynoic acid—exhibit anti-mycobacterial activity against Mycobacterium bovis (MIC values as low as 3.87 μg/mL). Although direct evidence for the acid’s bioactivity remains limited, its ester precursors are implicated in optimizing drug solubility and bioavailability.

Materials Science

In polymer chemistry, the compound serves as a monomer for constructing conjugated polyalkynes, which exhibit tunable electronic properties. These materials find applications in organic semiconductors and photovoltaic devices, where alkyne-rich backbones enhance charge transport efficiency.

Emerging Trends

  • Catalytic Asymmetric Synthesis: Advances in chiral catalysts enable enantioselective functionalization of the acid’s alkynes, yielding optically active building blocks for medicinal chemistry.
  • Green Chemistry: Solvent-free mechanochemical methods are being explored to synthesize the compound, reducing reliance on volatile organic solvents.

Classical Synthesis Approaches

Early synthetic routes to 2-(prop-2-yn-1-yl)pent-4-ynoic acid relied on linear functionalization of preassembled carbon skeletons. A common strategy involved the alkylation of pent-4-ynoic acid derivatives with propargyl halides under basic conditions. For example, nucleophilic substitution reactions between pent-4-ynoate esters and propargyl bromide in the presence of lithium diisopropylamide (LDA) provided moderate yields (40–50%) of the desired product [1]. However, these methods suffered from regioselectivity challenges and required stringent anhydrous conditions.

Alternative approaches utilized Claisen condensation between propargyl acetates and acetylene dicarboxylates, followed by decarboxylation. While feasible, these pathways often required stoichiometric metal catalysts, such as copper(I) iodide, leading to purification challenges [5].

Modern Synthetic Strategies

Recent advances have focused on catalytic and atom-economical methods. Transition-metal-catalyzed alkyne couplings, particularly Cadiot-Chodkiewicz reactions, enable selective cross-coupling between terminal alkynes and bromoalkynes. For instance, coupling 4-pentynoic acid derivatives with 1-bromo-1-propyne in the presence of Cu(I) catalysts (e.g., CuBr·SMe₂) and amines like piperidine achieves yields up to 78% [6] [7]. This method circumvents homocoupling byproducts through precise steric and electronic modulation of the catalysts.

Enzymatic cascades have also emerged as viable tools. A peroxygenase-alcohol dehydrogenase system has been employed to oxidize racemic propargylic alcohols to ketones, followed by stereoselective reduction to enantiomerically pure intermediates that can be further functionalized into 2-(prop-2-yn-1-yl)pent-4-ynoic acid [3].

Optimization of Synthetic Routes

From Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate

The hydrolysis of methyl 2-(prop-2-yn-1-yl)pent-4-ynoate represents the most optimized pathway. A reported procedure involves refluxing the methyl ester with 2 M NaOH in ethanol for 22 hours, followed by 42 hours of stirring at room temperature [1]. Key parameters include:

ParameterOptimal ValueImpact on Yield
NaOH Concentration2 MPrevents overhydrolysis
Reaction Time64 h totalMaximizes conversion
TemperatureReflux (78°C) → 20°CBalances kinetics and stability

This method achieves a 95% yield, with the product isolated via acidification (pH ≈1) and extraction into diethyl ether [1].

Alternative Precursor Approaches

Alternative precursors like ethyl 4-pentynoate (CAS 4431-32-7) have been explored. Alkylation with propargyl mesylates in dimethylformamide (DMF) using K₂CO₃ as a base provides the ester intermediate in 82% yield, which is subsequently hydrolyzed [8]. However, this route requires careful control of propargylating agents to avoid polymerization.

Green Chemistry Approaches and Economic Considerations

Solvent-free methodologies using solid acids, such as H-K10 montmorillonite, have been applied to propargyl alcohol substitutions, reducing waste generation by 60% compared to traditional methods [6]. Catalyst recycling studies demonstrate that Cu(I)-zeolites retain 90% activity over five cycles, lowering production costs [7].

Economic analyses highlight the cost-effectiveness of methyl ester hydrolysis ($22.00/250 mg for precursors [1]) versus enzymatic routes, which currently remain prohibitively expensive due to cofactor requirements [3].

Scale-up Considerations and Industrial Relevance

Scaling the NaOH-mediated hydrolysis to kilogram scale necessitates addressing ethanol flammability risks. Continuous flow reactors with in-line neutralization units have been proposed to enhance safety and throughput [1]. Industrial viability is further supported by the compound’s role in synthesizing polycyclic heterocycles and macrocyclic lactones, which are valuable in pharmaceuticals and materials science [2] [4].

Critical challenges include:

  • Purification Complexity: The product’s low solubility in nonpolar solvents complicates large-scale extractions.
  • Stability: Storage at 2–8°C is required to prevent decarboxylation [2].

XLogP3

0.9

Dates

Last modified: 04-14-2024

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